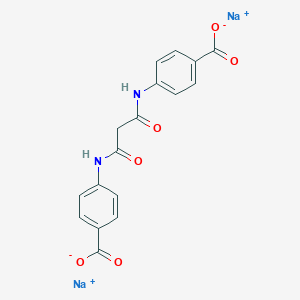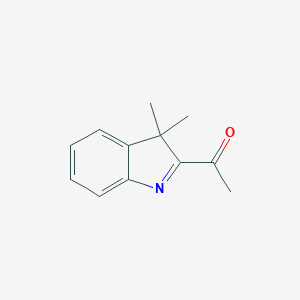
1-(3,3-Dimethylindol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylindol-2-yl)ethanone, also known as DMIE, is a chemical compound that has gained significant attention in the field of scientific research. DMIE is a ketone derivative of indole and is widely used in the synthesis of various organic compounds. This chemical has been studied for its mechanism of action, physiological effects, and potential applications in the field of medicine and biotechnology.
Mechanism of Action
1-(3,3-Dimethylindol-2-yl)ethanone exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,3-Dimethylindol-2-yl)ethanone has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3,3-Dimethylindol-2-yl)ethanone has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. 1-(3,3-Dimethylindol-2-yl)ethanone has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of various signaling pathways. Furthermore, 1-(3,3-Dimethylindol-2-yl)ethanone has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
1-(3,3-Dimethylindol-2-yl)ethanone possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized using various methods. 1-(3,3-Dimethylindol-2-yl)ethanone is also stable and can be stored for extended periods without degradation. However, 1-(3,3-Dimethylindol-2-yl)ethanone also possesses some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several potential future directions for the study of 1-(3,3-Dimethylindol-2-yl)ethanone. One potential direction is the development of 1-(3,3-Dimethylindol-2-yl)ethanone-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential direction is the study of 1-(3,3-Dimethylindol-2-yl)ethanone's potential use in the treatment of cancer. Furthermore, the study of 1-(3,3-Dimethylindol-2-yl)ethanone's mechanism of action and its interactions with various enzymes and signaling pathways could provide valuable insights into the development of new drugs and therapies.
Synthesis Methods
1-(3,3-Dimethylindol-2-yl)ethanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Vilsmeier-Haack reaction. The Friedel-Crafts acylation reaction involves the reaction of indole with acetyl chloride in the presence of an acid catalyst. The Vilsmeier-Haack reaction involves the reaction of indole with DMF and POCl3 to form 1-(3,3-Dimethylindol-2-yl)ethanone.
Scientific Research Applications
1-(3,3-Dimethylindol-2-yl)ethanone has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(3,3-Dimethylindol-2-yl)ethanone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
18781-68-5 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3,3-dimethylindol-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-8(14)11-12(2,3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChI Key |
XGYVLKGERYYCHD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C1(C)C |
synonyms |
2-Acetyl-3,3-dimethyl-3H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



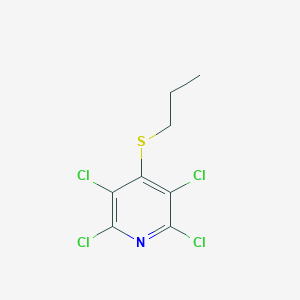
![12-Hydroxy-12-methylbenzo[a]anthracen-7-one](/img/structure/B98709.png)
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)
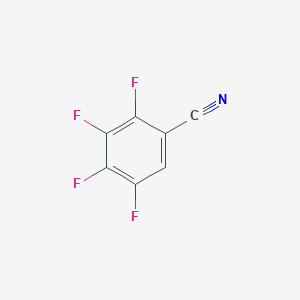
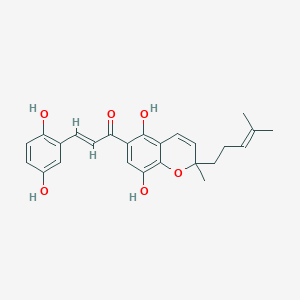
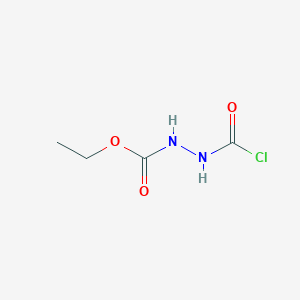
![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
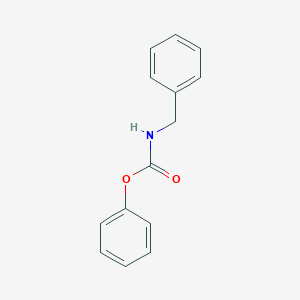
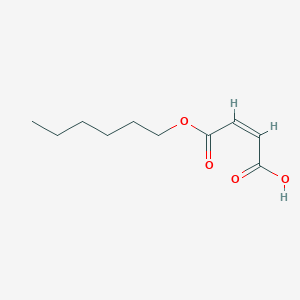
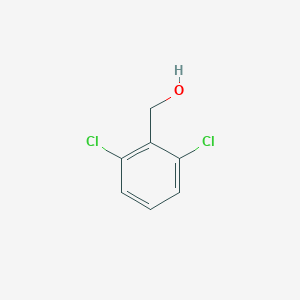
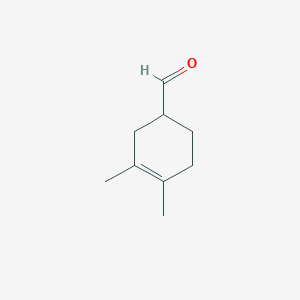
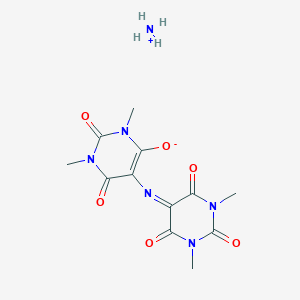
![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)
